1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a furan ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the core structures, such as the bromophenyl group, furan ring, and thiazole ring, followed by their subsequent coupling and functionalization to form the final compound. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Cyclization: Formation of the thiazole and pyrrolidine rings through cyclization reactions.
Amidation: Coupling of the carboxylic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
- 1-(3-fluorophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl group, furan ring, and thiazole ring also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c19-12-3-1-4-13(8-12)22-9-11(7-16(22)23)17(24)21-18-20-14(10-26-18)15-5-2-6-25-15/h1-6,8,10-11H,7,9H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKIYBOVHWDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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